REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[C:13]1([O:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[O:19]([C:20]1[CH:21]=[CH:22][C:23]([C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:24][CH:25]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
63.5 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OC1=CC=CC=C1
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Type
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CUSTOM
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Details
|
After stirring for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added dropwise at 0° C
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Type
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STIRRING
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Details
|
by stirring for 2 hours
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Duration
|
2 h
|
Type
|
ADDITION
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Details
|
the reaction mixture was poured onto ice (250 g)
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Type
|
STIRRING
|
Details
|
stirred for 1 hour at room temperature
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was separated
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Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |